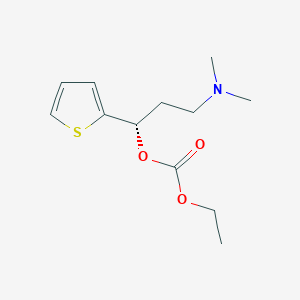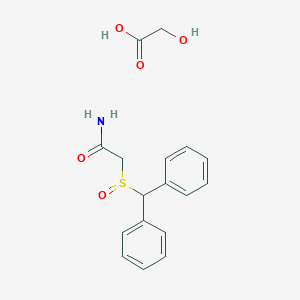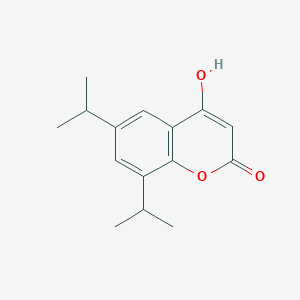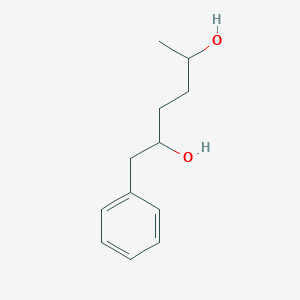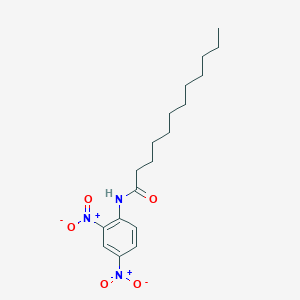
Dodecanamide, N-(2,4-dinitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanamide, N-(2,4-dinitrophenyl)- is an organic compound with the molecular formula C18H27N3O5 It is characterized by the presence of a dodecanamide backbone with a 2,4-dinitrophenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-(2,4-dinitrophenyl)- typically involves the reaction of dodecanamide with 2,4-dinitrofluorobenzene. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of Dodecanamide, N-(2,4-dinitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dodecanamide, N-(2,4-dinitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Dimethylformamide (DMF), ethanol, water.
Major Products Formed
Reduction: Formation of dodecanamide, N-(2,4-diaminophenyl)-.
Substitution: Formation of various substituted dodecanamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of dodecanamide.
Aplicaciones Científicas De Investigación
Dodecanamide, N-(2,4-dinitrophenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool in studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Dodecanamide, N-(2,4-dinitrophenyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The presence of the dinitrophenyl group allows it to form strong interactions with target molecules, leading to changes in their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Dodecanamide, N-(2,4-diaminophenyl)-: A reduced form of Dodecanamide, N-(2,4-dinitrophenyl)- with amino groups instead of nitro groups.
Dodecanamide, N-(2,4-dichlorophenyl)-: A compound with chlorine atoms replacing the nitro groups.
Dodecanamide, N-(2,4-dimethylphenyl)-: A compound with methyl groups replacing the nitro groups.
Uniqueness
Dodecanamide, N-(2,4-dinitrophenyl)- is unique due to the presence of the dinitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry, where its unique reactivity can be leveraged for various purposes.
Propiedades
Número CAS |
560092-15-1 |
|---|---|
Fórmula molecular |
C18H27N3O5 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
N-(2,4-dinitrophenyl)dodecanamide |
InChI |
InChI=1S/C18H27N3O5/c1-2-3-4-5-6-7-8-9-10-11-18(22)19-16-13-12-15(20(23)24)14-17(16)21(25)26/h12-14H,2-11H2,1H3,(H,19,22) |
Clave InChI |
KVBKMAIHFMDDHV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone](/img/structure/B14230361.png)

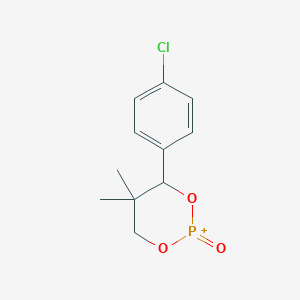
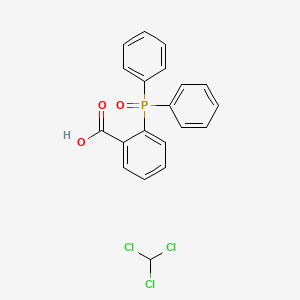
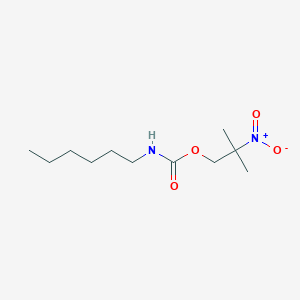
![(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine](/img/structure/B14230389.png)
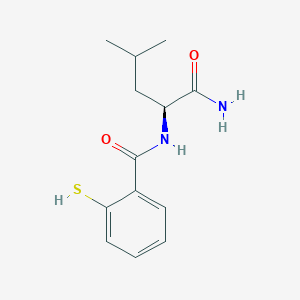
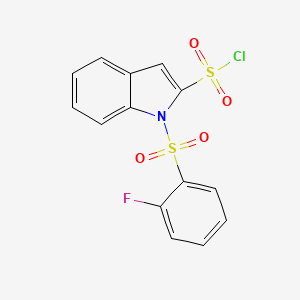
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14230409.png)
